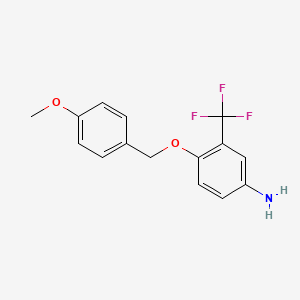

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline

Description

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline is a fluorinated aromatic amine derivative with a trifluoromethyl (-CF₃) group at the 3-position and a (4-methoxybenzyl)oxy (-OCH₂C₆H₄-4-OCH₃) substituent at the 4-position of the aniline ring. Such derivatives are often explored in medicinal chemistry as intermediates for kinase inhibitors or antimicrobial agents due to their ability to modulate electronic and steric interactions in target binding pockets .

Properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-20-12-5-2-10(3-6-12)9-21-14-7-4-11(19)8-13(14)15(16,17)18/h2-8H,9,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVIWDIKWUYXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline core. One common approach is to start with 4-methoxybenzyl alcohol and react it with 4-trifluoromethylaniline under specific conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the aniline group to a nitro group.

Reduction: : Reducing nitro groups to amino groups.

Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Nitro derivatives.

Reduction: : Amino derivatives.

Substitution: : Various substituted anilines.

Scientific Research Applications

Biological Applications

2.1 Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline exhibit potent activity against various cancer cell lines. For instance, analogs containing the trifluoromethyl group have shown significant inhibition of receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. In particular, compounds with similar structures have been tested against kinases such as EGFR and Bcr-Abl, showing promising results in inhibiting cell proliferation and inducing apoptosis in resistant cancer types .

2.2 Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth. For example, the binding affinity of analogs to the active sites of mutated kinases has been studied using molecular docking techniques, revealing that modifications like the trifluoromethyl group enhance interactions with target proteins .

Pharmaceutical Formulations

3.1 Drug Development

Due to its potential as an anticancer agent, this compound is being explored for formulation into novel therapeutic agents. Research indicates that derivatives of this compound can be developed into inhibitors targeting eIF4E-dependent conditions, which are implicated in various malignancies . The development process includes optimizing pharmacokinetic properties to improve bioavailability and reduce toxicity.

3.2 Case Studies

A notable case study involved the synthesis of related compounds that demonstrated efficacy in treating chronic myelogenous leukemia (CML). These studies highlighted the importance of structural modifications in enhancing therapeutic effectiveness against resistant strains of cancer cells .

Material Science Applications

Beyond biological applications, compounds like this compound are also being investigated for their utility in material sciences. The incorporation of trifluoromethyl groups can impart unique properties to polymers and coatings, such as increased hydrophobicity and chemical resistance.

Research Findings Summary

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, its interaction with enzymes or receptors can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The trifluoromethyl and methoxy/benzyloxy substituents define key differences among analogs. Below is a comparative analysis of selected compounds:

| Compound Name | Substituents | Melting Point (°C) | Purity (HPLC) | Key Structural Features |

|---|---|---|---|---|

| 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline | -CF₃ (3-position), -OCH₂C₆H₄-4-OCH₃ (4-position) | Not reported | Not reported | Bulky benzyloxy group enhances steric hindrance |

| 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) | -CF₃ (3-position), -OCH₃ (4-position) | Not reported | >97% | Smaller methoxy group improves solubility |

| 4-(Trifluoromethoxy)aniline (CAS 461-82-5) | -OCF₃ (4-position) | Not reported | Not reported | Trifluoromethoxy group increases lipophilicity |

| N-(4-Methoxybenzyl)aniline | -CH₂C₆H₄-4-OCH₃ (N-substituent) | Not reported | 86–99% | Flexible benzylamine side chain |

| 4-Chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) | -Cl (4-position), -OCF₃ (3-position) | Not reported | Not reported | Chloro substituent enhances electrophilicity |

Key Observations :

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the aniline NH₂ group and influencing hydrogen-bonding capabilities. This contrasts with electron-donating groups like -OCH₃ .

- Synthetic Accessibility: Compounds like N-(4-Methoxybenzyl)aniline are synthesized via reductive amination (e.g., using NaBH₄/I₂ or Pd nanocatalysts), whereas the target compound may require multi-step protocols involving etherification and protection/deprotection strategies .

Crystallographic and Spectroscopic Data

- 4-Methoxy-3-(trifluoromethyl)aniline (CAS 393-15-7) has been characterized via single-crystal X-ray diffraction (space group P2₁/c, R factor = 0.059), revealing planar geometry and intermolecular N-H···O hydrogen bonds .

- ¹H-NMR Profiles : For analogs like compound 20 , distinct peaks for -NH₂ (δ 5.2–5.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) are observed, with splitting patterns reflecting substituent electronic effects .

Biological Activity

4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores its biological activity based on recent research findings, including structure-activity relationships (SAR), inhibitory effects on various kinases, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a methoxybenzyl ether and a trifluoromethyl group attached to an aniline moiety. This unique combination contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit significant inhibitory activities against various receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. The following sections detail the biological activities observed for this compound.

Inhibitory Effects on Kinases

A study evaluated the inhibitory potency of several analogues of this compound against key kinases involved in tumor growth:

| Compound | Target Kinase | Inhibition (%) at 10 nM |

|---|---|---|

| 11 | EGFR | 91 |

| 13 | EGFR | 92 |

| 10 | HER-4 | 21 |

| 20 | VEGFR2 | 48 |

These results suggest that the trifluoromethyl group enhances binding affinity, promoting competitive inhibition of kinases such as EGFR and HER-4, which are critical in cancer signaling pathways .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning of the trifluoromethyl group on the phenyl ring significantly influences the compound's biological activity. Compounds containing strong electronegative groups like CF3 or NO2 showed enhanced anti-tumor cell proliferation activity compared to those with less electronegative substituents .

Case Studies

- In vitro Studies : A series of in vitro assays demonstrated that derivatives of this compound exhibited potent cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 0.126 μM to 0.5 μM, indicating strong anti-proliferative effects .

- In vivo Studies : In animal models, treatment with these compounds resulted in significant tumor regression and reduced metastasis in xenograft models of triple-negative breast cancer . Additionally, pharmacokinetic studies indicated favorable absorption and distribution profiles, with moderate toxicity observed at therapeutic doses .

The mechanism by which this compound exerts its effects appears to involve competitive inhibition of ATP binding sites on target kinases. This competitive inhibition leads to decreased phosphorylation of downstream signaling proteins, ultimately hindering tumor cell proliferation and survival .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-((4-Methoxybenzyl)oxy)-3-(trifluoromethyl)aniline?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, introducing the methoxybenzyloxy group via alkylation of a hydroxyl-substituted aniline intermediate. Similar compounds, such as 4-methoxy-3-(trifluoromethyl)aniline, are synthesized using protecting group strategies for the amino group followed by selective functionalization . Purification via column chromatography or recrystallization is critical to isolate high-purity products, as impurities can skew downstream biological or material science applications .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To confirm the positions of the methoxybenzyloxy and trifluoromethyl groups. NMR is particularly useful for tracking trifluoromethyl environments .

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- IR Spectroscopy : To identify amine (-NH) and ether (C-O-C) functional groups .

Q. How does the trifluoromethyl group influence the compound’s physical properties?

The electron-withdrawing trifluoromethyl group increases the compound’s lipophilicity and stability against metabolic degradation. It also reduces basicity of the adjacent amino group, as seen in analogs like 4-chloro-3-(trifluoromethyl)aniline, where pKa shifts correlate with substituent electronegativity .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in trifluoromethyl-substituted anilines?

Single-crystal X-ray studies provide precise bond lengths, angles, and torsion angles. For 4-methoxy-3-(trifluoromethyl)aniline, X-ray data (R factor = 0.059) confirmed the planarity of the aromatic ring and the orientation of the trifluoromethyl group. Key parameters include:

| Parameter | Value |

|---|---|

| Mean σ(C–C) | 0.003 Å |

| Data-to-parameter ratio | 14.6 |

| Space group | Monoclinic |

Such data are critical for validating computational models (e.g., DFT) and understanding steric effects in reactivity .

Q. What experimental strategies address contradictions in reactivity data between trifluoromethylated anilines and their halogenated analogs?

Comparative kinetic studies under controlled conditions (e.g., pH, solvent polarity) can isolate substituent effects. For example, trifluoromethyl groups may hinder electrophilic substitution at the para position due to steric and electronic effects, unlike chloro substituents. Mechanistic probes like isotopic labeling ( or ) can track reaction pathways .

Q. How can derivatization of the amino group expand the compound’s utility in materials science?

Functionalizing the amino group with acyl or sulfonyl moieties (e.g., as in 4-methoxy-3-(tetrazol-1-yl)aniline) can modulate electronic properties for applications in conductive polymers or metal-organic frameworks (MOFs). Stability studies under thermal or photolytic conditions are essential to assess suitability for device integration .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., solubility discrepancies), cross-validate using multiple techniques (HPLC, DSC) and control for polymorphic forms .

- Scale-Up Challenges : Optimize reaction stoichiometry and catalyst loading to mitigate side reactions. For instance, excess methoxybenzyl chloride in alkylation steps can lead to di-substitution byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.